molecular formula C8H6BrFO3 B7945309 Methyl 5-bromo-3-fluoro-2-hydroxybenzoate CAS No. 773134-37-5

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate

Cat. No.: B7945309
CAS No.: 773134-37-5
M. Wt: 249.03 g/mol
InChI Key: BAJVQQPSAKOLEC-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate (CAS 773134-37-5) is a high-value benzoate ester derivative supplied for research and development purposes. This compound, with a molecular formula of C8H6BrFO3 and a molecular weight of 249.03 g/mol, serves as a versatile chemical intermediate in organic synthesis and drug discovery . Its structure incorporates three distinct functional groups—a bromo substituent, a fluoro substituent, and a 2-hydroxybenzoate (methyl salicylate) backbone—making it a valuable multifunctional scaffold for constructing more complex molecules. A primary research application of this compound is its use as a precursor in the synthesis of proprietary pharmaceutical candidates, as documented in patent literature . It is synthetically derived from its parent carboxylic acid, 5-Bromo-3-fluoro-2-hydroxybenzoic acid, which is a known compound in synthetic chemistry research . Researchers value this ester for its potential to modulate the physicochemical properties of lead compounds and to introduce strategic points for further chemical modification. It is strictly for use in laboratory settings.

Properties

IUPAC Name

methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJVQQPSAKOLEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732681
Record name Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773134-37-5
Record name Methyl 5-bromo-3-fluoro-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Protocol

  • Substrate Preparation : Methyl 5-fluoro-2-methylbenzoate (15 g, 90 mmol) is dissolved in concentrated sulfuric acid (200 mL) at 0°C.

  • Bromination : NBS (17.8 g, 100 mmol) is added portionwise, maintaining temperatures below 5°C to minimize side reactions.

  • Stirring : The mixture is stirred at 0°C for 3 hours, then at room temperature for 16 hours.

  • Workup : The product is quenched in ice water (2 L), extracted with ethyl acetate (3 × 500 mL), and purified via concentration.

Performance Metrics

ParameterValue
Yield22 g (crude)
PurityNot reported
Reaction Time19 hours
Temperature Range0°C → 20°C

This method prioritizes simplicity but suffers from moderate yields and potential over-bromination. Industrial adaptations often optimize stoichiometry (NBS:substrate = 1.1:1) to enhance efficiency.

Diazotization-Fluorination of Methyl 2-Methyl-3-Amino-5-Bromobenzoate

A patent-pending method employs diazotization followed by fluorination, offering higher yields (88.9%) and purity (98% GCMS). This two-step process avoids chlorinated byproducts through solvent engineering.

Reaction Steps

  • Diazotization :

    • Methyl 2-methyl-3-amino-5-bromobenzoate (35 g) is suspended in a H₂SO₄:H₂O (1:3.5 v/v) solution at -10°C.

    • Sodium nitrite (31.6 g in 90 mL H₂O) and hexafluorophosphoric acid (125 g) are added sequentially.

  • Fluorination :

    • The diazonium intermediate is decomposed in 1,2-dichlorobenzene at 130°C, followed by petroleum ether dilution and column chromatography.

Key Advantages

  • Solvent System : Concentrated H₂SO₄/H₂O minimizes chloride interference, ensuring regioselective fluorination.

  • Post-Treatment : 1,2-Dichlorobenzene prevents solvent participation, simplifying purification.

Scalability Data

Scale (Substrate)Yield (%)Purity (%)
35 g88.998
130 g88.998

This method is favored industrially for its reproducibility and high throughput.

Demethylation-Hydrolysis of Protected Intermediates

Alternative routes involve demethylation of methoxy precursors. For example, 4-bromo-3-methoxyaniline treated with BBr₃ in CH₂Cl₂ yields 5-amino-2-bromophenol, which is esterified and fluorinated. Although less direct, this approach allows modular functionalization.

Critical Observations

  • BBr₃ Efficiency : BBr₃ selectively cleaves methoxy groups without affecting bromine or ester functionalities.

  • Yield Limitations : Multi-step sequences often result in cumulative yield losses (e.g., 72% over three steps).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost EfficiencyScalability
Bromination~70ModerateHighModerate
Diazotization88.998ModerateHigh
Demethylation50–6095LowLow

Key Takeaways :

  • Diazotization-fluorination offers optimal balance between yield and purity for industrial use.

  • Bromination is cost-effective but requires rigorous temperature control.

  • Demethylation routes are niche, reserved for specific substitution patterns.

Industrial-Scale Optimization Strategies

Solvent Selection

  • H₂SO₄/H₂O Mixes : Reduce byproduct formation via protonation of reactive sites.

  • 1,2-Dichlorobenzene : Enhances intermediate solubility while resisting electrophilic attack.

Temperature Control

  • Diazotization at -10°C prevents diazonium salt decomposition.

  • Gradual warming (0°C → 20°C) in bromination minimizes exothermic side reactions.

Chromatography-Free Purification

  • Petroleum Ether Dilution : Induces crystallization, avoiding costly column chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group, forming the corresponding benzoquinone derivative.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether are commonly used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoates, while oxidation and reduction reactions can produce benzoquinones and alcohols, respectively .

Scientific Research Applications

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 5-bromo-3-fluoro-2-hydroxybenzoate exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-bromo-3-fluoro-2-hydroxybenzoate with structurally related analogs, highlighting differences in substituents, functional groups, and inferred properties:

Compound Name Molecular Formula MW (g/mol) Substituents Key Functional Groups Inferred Properties Reference
This compound C₈H₆BrFO₃ 249.04 Br (C5), F (C3), OH (C2), COOCH₃ Ester, Hydroxyl, Halogens Moderate solubility in polar solvents; potential H-bond donor/acceptor; reactive ester
Methyl 3-bromo-5-methylbenzoate C₉H₉BrO₂ 243.07 Br (C3), CH₃ (C5), COOCH₃ Ester, Alkyl Lower polarity due to methyl; reduced H-bonding; higher lipophilicity
Methyl 5-bromo-2-formylbenzoate C₉H₇BrO₃ 259.06 Br (C5), CHO (C2), COOCH₃ Ester, Aldehyde Higher reactivity (aldehyde prone to oxidation/nucleophilic attack); lower stability
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 Br (C5), F (C4), OH (C2), CHO Aldehyde, Hydroxyl, Halogens High polarity; strong H-bonding; potential for Schiff base formation
Methyl 3-bromo-5-(hydroxymethyl)benzoate C₁₀H₁₁BrO₃ 265.10 Br (C3), CH₂OH (C5), COOCH₃ Ester, Hydroxymethyl Enhanced water solubility; hydroxyl group increases metabolic stability

Key Observations:

Bromine at position 5 in Methyl 5-bromo-2-formylbenzoate and the target compound suggests shared utility in cross-coupling reactions (e.g., Suzuki-Miyaura), though the aldehyde group in the former may offer additional reactivity .

Functional Group Impact :

  • Aldehyde-containing analogs (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) exhibit higher electrophilicity compared to ester derivatives, making them prone to nucleophilic addition or oxidation .
  • Hydroxymethyl groups (e.g., Methyl 3-bromo-5-(hydroxymethyl)benzoate) enhance hydrophilicity, which could improve bioavailability in drug design compared to the target compound’s hydroxyl group .

Steric and Electronic Effects :

  • Methyl substituents (e.g., Methyl 3-bromo-5-methylbenzoate) reduce polarity and increase lipophilicity, favoring membrane permeability in biological systems .

Biological Activity

Methyl 5-bromo-3-fluoro-2-hydroxybenzoate is an organic compound that has garnered interest in medicinal chemistry and biological research due to its unique structural features. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorine atom, and a hydroxyl group attached to a benzoate structure. The molecular formula is C8H6BrF2O3C_8H_6BrF_2O_3. The unique combination of these halogen substituents along with the hydroxyl group significantly influences its chemical reactivity and biological activity.

Table 1: Structural Features of Related Compounds

Compound NameMolecular FormulaKey Features
This compoundC8H6BrF2O3Contains both Br and F; hydroxyl group present
Methyl 4-bromo-2-hydroxybenzoateC8H7BrO3Lacks fluorine; known for anti-inflammatory properties
Methyl 5-chloro-4-fluoro-2-hydroxybenzoateC8H6ClF2O3Chlorine instead of bromine; exhibits similar reactivity

The biological activity of this compound primarily involves its interactions with various molecular targets. The presence of the hydroxyl group facilitates hydrogen bonding, while the halogen atoms enhance reactivity through halogen bonding. These interactions can affect binding affinity and specificity towards biological molecules, making it a candidate for pharmacological studies.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It can modulate the activity of proteins by altering their conformation or binding affinity.

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound has been investigated for its potential therapeutic applications in various fields:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.
  • Anti-inflammatory Effects : The structural features may contribute to anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Cancer Research : Its ability to interact with cellular pathways opens avenues for exploring its role in cancer therapy.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Study on Enzyme Inhibition : A recent investigation demonstrated that this compound inhibits specific enzymes critical for bacterial survival, suggesting its potential as an antibiotic agent .
  • Biofilm Inhibition Assay : Research utilizing biofilm inhibition assays indicated that this compound effectively prevents biofilm formation by pathogenic bacteria, which is crucial in treating infections .

Table 2: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against selected bacterial strains
Anti-inflammatoryPotential to reduce inflammation in models
Cancer therapyModulates pathways associated with tumor growth

Q & A

Q. What are the common synthetic routes for preparing methyl 5-bromo-3-fluoro-2-hydroxybenzoate, and what methodological considerations are critical for yield optimization?

Answer: The synthesis typically involves sequential halogenation and esterification steps. A plausible route includes:

Bromination/fluorination : Introduce bromine and fluorine substituents onto a benzoic acid derivative using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ or Selectfluor® for fluorination).

Esterification : React the hydroxyl and carboxylic acid groups with methanol under acidic catalysis (e.g., H₂SO₄) to form the methyl ester.
Key considerations:

  • Order of substitution : Bromine’s strong electron-withdrawing effect may direct fluorination to specific positions.
  • Protecting groups : Use temporary protection (e.g., acetyl for -OH) to avoid side reactions during esterification .

Q. Which analytical techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

Answer:

  • Mass spectrometry (MS) : Exact mass determination (e.g., 247.9484 Da via high-resolution MS) confirms molecular formula .
  • NMR spectroscopy :
    • ¹H NMR : Hydroxy (-OH) and methoxy (-OCH₃) protons exhibit distinct splitting patterns; fluorine and bromine cause deshielding and coupling.
    • ¹⁹F NMR : Direct detection of fluorine environment (δ ~ -110 to -150 ppm for aryl-F).
  • X-ray crystallography : Resolves spatial arrangement of substituents; SHELX and ORTEP-3 are standard tools for refinement and visualization .

Q. What are the primary research applications of this compound in medicinal chemistry and materials science?

Answer:

  • Medicinal chemistry : Acts as a precursor for bioactive molecules (e.g., kinase inhibitors or antimicrobial agents). The bromine and fluorine enhance binding to hydrophobic enzyme pockets.
  • Materials science : Used in synthesizing fluorinated polymers or liquid crystals, leveraging its aromatic stability and halogen-mediated interactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?

Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenating agents.
  • Temperature control : Low temperatures (-10°C to 0°C) minimize over-halogenation.
  • Catalyst screening : Lewis acids like ZnCl₂ improve regioselectivity for fluorination .
  • In situ monitoring : Use TLC or HPLC to track reaction progress and isolate intermediates promptly.

Q. How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved when analyzing this compound’s structure?

Answer:

  • Multi-technique validation : Cross-validate NMR (solution state) with X-ray (solid state). Discrepancies may arise from dynamic effects (e.g., rotational barriers).
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data to identify conformational preferences .
  • Deuterated solvents : Eliminate solvent peaks in ¹H NMR; use DMSO-d₆ to observe exchangeable -OH protons.

Q. What strategies are recommended for designing bioactivity assays targeting this compound’s potential antimicrobial properties?

Answer:

  • Minimum inhibitory concentration (MIC) assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace -Br with -Cl) to isolate contributions to activity.
  • Molecular docking : Simulate interactions with bacterial enzymes (e.g., dihydrofolate reductase) to guide rational design .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

Answer:

  • DFT calculations : Calculate Fukui indices to identify electrophilic centers; bromine at C5 is likely reactive.
  • Solvent modeling : Simulate solvation effects (e.g., using COSMO-RS) to predict NAS rates in polar vs. nonpolar media.
  • Transition state analysis : Identify energy barriers for displacement of -Br/-F using programs like Gaussian .

Q. What experimental approaches assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation studies :
    • Acidic/alkaline hydrolysis : Reflux in HCl/NaOH (0.1–1 M) and monitor decomposition via HPLC.
    • Thermal stress : Heat at 40–80°C for 24–72 hours; analyze stability using DSC/TGA.
  • Light exposure : UV-vis spectroscopy tracks photo-degradation products.

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